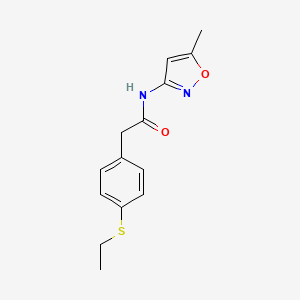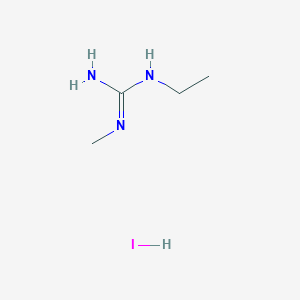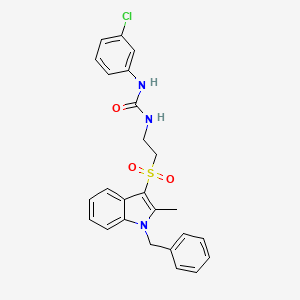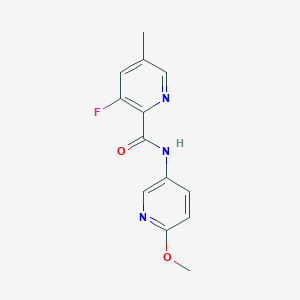
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves its interaction with specific target enzymes, leading to the inhibition of their activity. By inhibiting the activity of these enzymes, 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide can modulate various signaling pathways involved in physiological processes such as inflammation and smooth muscle relaxation.
Biochemical and Physiological Effects:
Studies have shown that 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide can inhibit the activity of PDE5 and PDE4, leading to an increase in the levels of cyclic nucleotides such as cGMP and cAMP. This, in turn, can lead to the relaxation of smooth muscles and the inhibition of inflammatory responses. 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, its limited solubility in aqueous solutions can pose a challenge in some experiments, and its high cost may limit its use in certain studies.
Zukünftige Richtungen
Future research on 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could focus on its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, studies could explore the use of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Further investigation into the mechanism of action of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide could also provide insights into its potential use in other physiological processes.
Synthesemethoden
The synthesis of 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide involves the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with 6-methoxy-3-pyridinylboronic acid and 4-fluorobenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes such as PDE5 and PDE4, which are involved in the regulation of cyclic nucleotide signaling pathways. 3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-8-5-10(14)12(16-6-8)13(18)17-9-3-4-11(19-2)15-7-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQHGNTBKBJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CN=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)
![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)
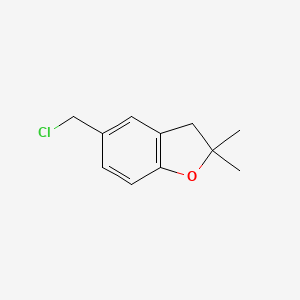
![N-[(6-Ethoxypyridin-2-yl)methyl]-N-(1-ethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2508293.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

